molecular formula C22H23ClN6O2 B10928896 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928896
M. Wt: 438.9 g/mol
InChI Key: UACVTGQDTSDCFN-UHFFFAOYSA-N
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Description

N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro and ethyl groups on the pyrazole ring can be done using chlorinating agents and alkyl halides.

    Coupling reactions: The pyrazole derivative can be coupled with a methoxyphenyl group using palladium-catalyzed cross-coupling reactions.

    Formation of the pyrazolopyridine core: Cyclization reactions involving the pyrazole and pyridine precursors under high-temperature conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

    Oxidation products: Quinone derivatives.

    Reduction products: Amines, alcohols.

    Substitution products: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • **N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • **N~4~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID

Uniqueness

The uniqueness of N4-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H23ClN6O2

Molecular Weight

438.9 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H23ClN6O2/c1-5-28-19(18(23)11-25-28)12-24-22(30)17-10-13(2)26-21-20(17)14(3)27-29(21)15-6-8-16(31-4)9-7-15/h6-11H,5,12H2,1-4H3,(H,24,30)

InChI Key

UACVTGQDTSDCFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CNC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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